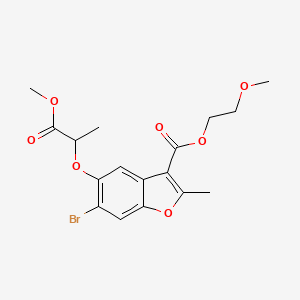

![molecular formula C15H8F3NO3S B2967384 2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione CAS No. 22351-77-5](/img/structure/B2967384.png)

2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

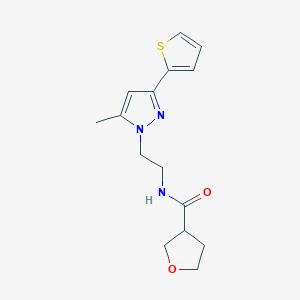

“2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C15H8F3NO2S . It belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides . These compounds are important in biological and pharmaceutical contexts, including indole alkaloids .

Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones, such as the compound , can be achieved through a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” is characterized by a fused heterocyclic ring system . Compared to ordinary isoindole-1,3-dione derivatives, this compound has multiple rings, complex and variable structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications

Synthesis of Bioactive Molecules

2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione: is a valuable intermediate in the synthesis of bioactive molecules. Its structure is pivotal in the formation of indole compounds, which are prevalent in nature and exhibit a wide range of biological activities . These compounds are essential in the development of new pharmaceuticals, including those with antipsychotic and neuroprotective properties .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create multifunctionalized isoindole-1,3-dione cores. These cores are integral in the construction of complex molecules with potential therapeutic applications, such as modulating dopamine receptors, which could lead to new treatments for neurological disorders like Parkinson’s disease .

Materials Science

The trifluoromethyl group in the compound enhances the polarity, stability, and lipophilicity of materials. This makes it an important additive in the creation of materials with improved performance characteristics, particularly in the development of pharmaceuticals and pesticides .

Food Additives

While direct applications in food additives are not explicitly documented, the bioactive nature of indole derivatives suggests potential uses in the enhancement of food products. The compound’s derivatives could be explored for their preservative or flavor-enhancing properties due to their stability and biological activity .

Environmental Science

The compound’s derivatives could have applications in environmental science, particularly in the development of green chemistry protocols. Its use in solventless synthesis methods aligns with the principles of sustainability and reduced environmental impact .

Future Directions

The future directions for research on “2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione” and similar compounds could include further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and selective synthetic methods could be a focus of future research .

properties

IUPAC Name |

2-[2-(trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3NO3S/c16-15(17,18)23(22)12-8-4-3-7-11(12)19-13(20)9-5-1-2-6-10(9)14(19)21/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTOYAGCOKKEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3S(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

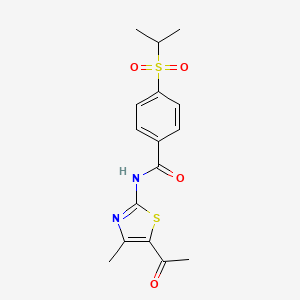

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)

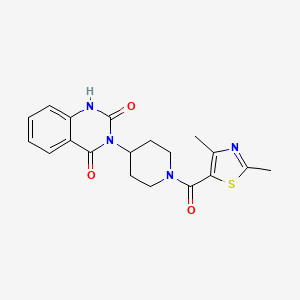

![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)

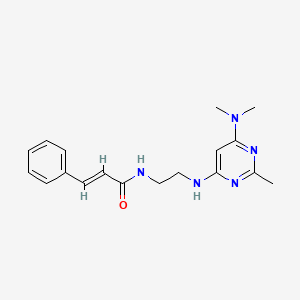

![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)

![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)